4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride
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Overview
Description
4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClF3NO3S and a molecular weight of 329.73 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can be attacked by nucleophiles such as amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the 3-(trifluoroacetamido)propyl group.
3-(trifluoroacetamido)benzene-1-sulfonyl chloride: This compound has a similar functional group arrangement but differs in the position of the trifluoroacetamido group.
Uniqueness
4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and applications compared to similar compounds . The presence of both the trifluoroacetamido and sulfonyl chloride groups allows for versatile chemical modifications and interactions with various nucleophiles .
Properties
IUPAC Name |
4-[3-[(2,2,2-trifluoroacetyl)amino]propyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-20(18,19)9-5-3-8(4-6-9)2-1-7-16-10(17)11(13,14)15/h3-6H,1-2,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTPYQXMRLGPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNC(=O)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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